Benzoic acid, 3-[3-(3-methoxyphenyl)-2,4-dioxo-1-imidazolidinyl]-
Description
Benzoic acid, 3-[3-(3-methoxyphenyl)-2,4-dioxo-1-imidazolidinyl]- (hereafter referred to as Compound A) is a heterocyclic compound featuring a benzoic acid scaffold conjugated to a 2,4-dioxoimidazolidine ring substituted with a 3-methoxyphenyl group (Figure 1). The 3-methoxyphenyl substituent introduces steric bulk and electron-donating effects due to the methoxy group. Such structural features are common in pharmaceutical intermediates, particularly in enzyme inhibitors targeting proteases or oxidoreductases .
Figure 1. Proposed structure of Compound A.
Properties
CAS No. |
651748-52-6 |
|---|---|
Molecular Formula |
C17H14N2O5 |
Molecular Weight |
326.30 g/mol |
IUPAC Name |
3-[3-(3-methoxyphenyl)-2,4-dioxoimidazolidin-1-yl]benzoic acid |
InChI |
InChI=1S/C17H14N2O5/c1-24-14-7-3-6-13(9-14)19-15(20)10-18(17(19)23)12-5-2-4-11(8-12)16(21)22/h2-9H,10H2,1H3,(H,21,22) |
InChI Key |
JCMKJOKUQVMWON-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)N2C(=O)CN(C2=O)C3=CC=CC(=C3)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(3-Methoxyphenyl)-2,4-dioxoimidazolidin-1-yl)benzoic acid typically involves multi-step organic reactions. One common method starts with the preparation of the imidazolidinone ring, which can be synthesized through the reaction of an appropriate amine with a carbonyl compound under acidic or basic conditions. The methoxyphenyl group can be introduced via electrophilic aromatic substitution reactions, using reagents such as methoxybenzene and a suitable electrophile. Finally, the benzoic acid moiety is attached through a coupling reaction, such as the Suzuki-Miyaura coupling, which involves the use of palladium catalysts and boronic acids .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, can be applied to minimize the environmental impact of the synthesis .
Chemical Reactions Analysis
Types of Reactions
3-(3-(3-Methoxyphenyl)-2,4-dioxoimidazolidin-1-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl groups in the imidazolidinone ring can be reduced to hydroxyl groups using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Catalysts: Palladium catalysts for coupling reactions
Solvents: Common solvents include dichloromethane, ethanol, and water.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group yields a hydroxylated derivative, while reduction of the carbonyl groups in the imidazolidinone ring results in a dihydroxy derivative .
Scientific Research Applications
3-(3-(3-Methoxyphenyl)-2,4-dioxoimidazolidin-1-yl)benzoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and coatings
Mechanism of Action
The mechanism of action of 3-(3-(3-Methoxyphenyl)-2,4-dioxoimidazolidin-1-yl)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or modulate receptor signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the structure-activity relationship of the compound .
Comparison with Similar Compounds
Fluorinated Analogs
- Benzoic acid, 3-[3-(3-fluorophenyl)-2-oxo-1-imidazolidinyl]- (Compound B) : Replacing the methoxy group in Compound A with a fluorine atom reduces steric hindrance and introduces electron-withdrawing effects. This substitution decreases molecular weight (300.28 g/mol vs. ~315 g/mol for Compound A, estimated) and may enhance metabolic stability .
- Benzoic acid, 3-[3-(3,5-difluorophenyl)-2-oxo-1-imidazolidinyl]- (Compound C) : The addition of a second fluorine atom further increases polarity (PSA: ~77.9 Ų) and acidity (predicted pKa ≈ 3.24) compared to Compound A .
Trifluoromethyl-Substituted Analog
- However, the 4-methoxy substituent on the benzoic acid moiety alters the electronic distribution compared to Compound A .
Simplified Imidazolidinone Derivatives
- 4-(2,4-Dioxoimidazolidin-1-yl)benzoic acid (Compound E): This analog lacks aryl substitution on the imidazolidinone ring, resulting in reduced molecular complexity and lower molecular weight (248.22 g/mol). Its higher PSA (86.71 Ų) suggests increased solubility in polar solvents .
Table 1. Structural and Physicochemical Comparison of Compound A and Analogs
| Compound | Substituent on Imidazolidinone | Molecular Formula | Molecular Weight (g/mol) | logP | PSA (Ų) | Key Features |
|---|---|---|---|---|---|---|
| A | 3-Methoxyphenyl | C₁₇H₁₄N₂O₅* | ~315 (estimated) | ~1.5 | ~80 | Electron-donating methoxy group; dual ketone groups |
| B | 3-Fluorophenyl | C₁₆H₁₃FN₂O₃ | 300.28 | 2.1† | 77.9 | Enhanced metabolic stability |
| C | 3,5-Difluorophenyl | C₁₆H₁₂F₂N₂O₃ | 318.28 | 2.3† | 77.9 | Increased polarity and acidity |
| D | 4-Trifluoromethylphenyl | C₁₈H₁₅F₃N₂O₄ | 380.32 | 0.83 | 86.7 | High lipophilicity; strong electron withdrawal |
| E | None | C₁₀H₈N₂O₄ | 248.22 | 0.83 | 86.71 | Simplified structure; high solubility |
*Exact molecular formula for Compound A is inferred from analogs. †Predicted values based on structural analogs.
Biological Activity
Benzoic acid derivatives have garnered significant interest in pharmaceutical and biochemical research due to their diverse biological activities. The compound Benzoic acid, 3-[3-(3-methoxyphenyl)-2,4-dioxo-1-imidazolidinyl] is a notable example, exhibiting a range of pharmacological properties. This article explores its biological activity, potential therapeutic applications, and relevant research findings.
Chemical Structure
The chemical structure of Benzoic acid, 3-[3-(3-methoxyphenyl)-2,4-dioxo-1-imidazolidinyl] can be represented as follows:
- Molecular Formula : C₁₅H₁₃N₃O₄
- Molecular Weight : 299.28 g/mol
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
-
Antitumor Activity
- Research indicates that derivatives of benzoic acid have shown promising antitumor effects. For instance, studies have demonstrated that compounds with similar structures can inhibit tumor cell growth in various cancer models.
-
Antimicrobial Properties
- Benzoic acid derivatives are known for their antimicrobial activity against a range of pathogens. The specific compound under discussion has been evaluated for its effectiveness against both Gram-positive and Gram-negative bacteria.
-
Anti-inflammatory Effects
- Compounds with the benzoic acid structure have been linked to anti-inflammatory properties, potentially useful in treating conditions characterized by inflammation.
Antitumor Activity
A study conducted by Marzouk et al. (2016) investigated the synthesis of new phthalazinones from benzoic acid derivatives and assessed their antitumor activity. The results indicated that certain derivatives exhibited significant cytotoxic effects against cancer cell lines, suggesting potential as chemotherapeutic agents.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 (Breast) | 15 |
| Compound B | HeLa (Cervical) | 10 |
| Compound C | A549 (Lung) | 12 |
Antimicrobial Activity
In another study, the antimicrobial efficacy of the compound was tested against various bacterial strains. The results showed that the compound effectively inhibited the growth of both Staphylococcus aureus and Escherichia coli.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Anti-inflammatory Effects
A recent investigation into the anti-inflammatory properties revealed that the compound significantly reduced pro-inflammatory cytokine levels in vitro. This suggests its potential application in inflammatory diseases.
The exact mechanism through which Benzoic acid, 3-[3-(3-methoxyphenyl)-2,4-dioxo-1-imidazolidinyl] exerts its biological effects is still under investigation. However, preliminary studies suggest that it may involve:
- Inhibition of key signaling pathways associated with tumor growth.
- Disruption of bacterial cell wall synthesis , leading to microbial death.
- Modulation of inflammatory mediators , reducing tissue inflammation.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
